3-Chloro-2-methoxy-4-pyridinamine
Overview
Description
3-Chloro-2-methoxy-4-pyridinamine is an organic compound with the molecular formula C6H7ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methoxy-4-pyridinamine typically involves the chlorination and methoxylation of pyridinamine derivatives. One common method includes the reaction of 3-chloro-4-pyridinamine with methanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methoxy-4-pyridinamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted pyridinamine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Scientific Research Applications
3-Chloro-2-methoxy-4-pyridinamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methoxy-4-pyridinamine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-iodopyridin-4-amine
- 4-Chloro-2-methoxypyridine
- 3-Chloro-4-methoxyaniline
Uniqueness
3-Chloro-2-methoxy-4-pyridinamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Biological Activity
3-Chloro-2-methoxy-4-pyridinamine is a pyridine derivative characterized by a unique substitution pattern that influences its chemical and biological properties. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. The structure features a methoxy group at the 2-position and a chlorine atom at the 3-position of the pyridine ring, which contributes to its biological activity.
Property | Value |
---|---|
Molecular Weight | 162.58 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Log P | Not specified |
Synthesis
The synthesis of this compound typically involves chlorination and methoxylation reactions of pyridinamine derivatives. A common method includes the reaction of 3-chloro-4-pyridinamine with methanol in the presence of a base such as sodium hydroxide under reflux conditions, ensuring complete conversion .
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Antimicrobial Activity
Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives with similar functional groups have been evaluated for their effectiveness against various bacterial strains, demonstrating potential as antibacterial agents .
2. Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects. In vitro assays have indicated that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Preliminary results suggest that certain derivatives can suppress COX activity, thus reducing inflammation .
3. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The mechanism of action likely involves binding to enzyme active sites, leading to altered biochemical pathways .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. A structure–activity relationship analysis reveals that electron-donating and withdrawing groups significantly affect potency. For example, substituents at the para position can enhance or diminish activity depending on their electronic nature .
Compound | IC50 (µM) | Activity Type |
---|---|---|
This compound | Not specified | Antimicrobial |
Similar Compound A | 0.15 | Antiproliferative |
Similar Compound B | 0.24 | Anti-inflammatory |
Case Studies
Several studies have highlighted the biological potential of compounds related to this compound:
Case Study 1: Antimicrobial Evaluation
A series of pyridine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the 2-position significantly influenced antibacterial efficacy, with some compounds exhibiting IC50 values below 0.5 µM against resistant strains .
Case Study 2: Anti-inflammatory Screening
In a study evaluating COX inhibition, several derivatives were synthesized and tested for their ability to inhibit COX enzymes. Compounds with electron-releasing groups showed enhanced anti-inflammatory activity compared to their counterparts .
Properties
IUPAC Name |
3-chloro-2-methoxypyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPDHIZVPNIDEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571662 | |
Record name | 3-Chloro-2-methoxypyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190198-20-9 | |
Record name | 3-Chloro-2-methoxy-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-methoxypyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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